GPSVFPLAPSSK-13C6 (+6 Da) vs. GPSVFPLAPSSK-13C₆,15N₂ (+8 Da): Mass Shift Sufficiency with Reduced Synthesis Complexity
The 13C₆ single-label strategy on the C-terminal lysine of GPSVFPLAPSSK produces a +6 Da mass shift (MW 1192.31) relative to the unlabeled endogenous peptide, which is sufficient to baseline-resolve the internal standard from the natural isotopic envelope in both triple-quadrupole (QqQ) SRM and QTOF-MS full-scan modes . The dual-labeled variant GPSVFPLAPSSK-13C₆,15N₂ provides a larger +8 Da shift (MW 1194.30) through additional 15N incorporation at the lysine ε-amino and α-amino groups . While both shifts achieve isotopic separation, the +6 Da approach requires only a single [13C₆]-lysine building block during solid-phase peptide synthesis, whereas the +8 Da variant demands both [13C₆,15N₂]-lysine, which typically incurs higher raw-material cost and longer synthesis lead times. In practice, the +6 Da shift has been validated for accurate quantification at concentrations down to 1.35 nM (LLOQ) in anti-SARS-CoV-2 IgG1 clinical assays without isotopic cross-talk [1].
| Evidence Dimension | Precursor mass shift relative to endogenous unlabeled peptide |
|---|---|
| Target Compound Data | +6 Da (MW 1192.31); single [13C₆]-Lys incorporation |
| Comparator Or Baseline | GPSVFPLAPSSK-13C₆,15N₂: +8 Da (MW 1194.30); requires dual [13C₆,15N₂]-Lys |
| Quantified Difference | Target provides 6 Da vs. comparator 8 Da mass shift; both sufficiently separate from endogenous isotopic cluster |
| Conditions | LC-QTOF-MS and LC-MS/MS (QqQ) isotope dilution workflows; C-terminal lysine labeling strategy |
Why This Matters
The +6 Da label delivers analytically equivalent isotopic separation for quantification while simplifying synthesis to a single labeled amino acid, reducing procurement cost and minimizing supply-chain dependency on dual-isotope precursors.
- [1] de Jong KAM, Rosing H, Vermunt M, et al. Quantification of anti-SARS-CoV-2 antibodies in human serum with LC-QTOF-MS. J Pharm Biomed Anal. 2021;205:114319. View Source
